2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;/h3-6H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUZVEJEXZPFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2O1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride typically involves the reaction of 2-aminobenzoxazole with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted benzoxazole compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C10H12N2O·HCl
- Molecular Weight : Approximately 227.13 g/mol
- Structure : It features a benzoxazole moiety linked to a propan-2-amine group, which enhances its solubility in biological systems.
Anticancer Activity
Research indicates that 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride exhibits significant cytotoxic effects on various cancer cell lines. Studies have shown that it reduces cell viability in MCF-7 breast cancer cells, suggesting a potential role as an anticancer agent. The structure–activity relationship (SAR) analysis indicates that modifications on the benzoxazole ring can enhance this cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Disruption of mitochondrial function |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For instance, it has shown selective antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans.
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Antibacterial | 32 µg/mL |
| Candida albicans | Antifungal | 64 µg/mL |
Neuropharmacological Effects
Recent studies have explored the potential of benzoxazole derivatives as adenosine A2A receptor antagonists. The compound's ability to modulate neurotransmitter receptors may provide therapeutic effects in neuropsychiatric disorders such as Alzheimer's and Parkinson's diseases.
| Receptor Type | Affinity (Ki) | Potential Application |
|---|---|---|
| A2A Receptor | 1 µM | Treatment for neurodegenerative diseases |
Synthesis Overview
- Starting Materials : 2-Aminophenol and propanone derivatives.
- Catalysts Used : Poly(ethylene glycol)-bound sulphonic acid has been utilized effectively.
- Reaction Conditions : Typically performed under mild conditions with monitoring via thin-layer chromatography (TLC).
Case Studies
Several case studies highlight the efficacy of this compound in biomedical research:
Case Study 1: Anticancer Properties
A study conducted on the cytotoxic effects of benzoxazole derivatives revealed that modifications to the core structure led to enhanced anticancer activity against various cancer cell lines. The findings suggested a promising avenue for developing new anticancer therapies.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of benzoxazole derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could mitigate neuronal damage, offering insights into their application for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key differences between 2-(1,3-benzoxazol-2-yl)propan-2-amine hydrochloride and its analogs:
Key Research Findings
Electronic and Steric Effects
- Chlorine Substitution (CID 61265349): The introduction of a chlorine atom at the 5-position of the benzoxazole ring increases the compound’s electron-withdrawing character, which may enhance binding affinity in receptor-ligand interactions. This modification is common in antimicrobial and anticancer agents .
Salt Forms and Solubility
- The dihydrochloride salt (CAS 2060037-06-9) exhibits higher aqueous solubility than the monohydrochloride form due to increased ionic character. This property is critical for pharmaceutical formulations requiring enhanced bioavailability .
Pharmacological and Industrial Relevance
- Benzoxazole Core : The benzoxazole moiety is a privileged scaffold in drug discovery, contributing to kinase inhibition and antimicrobial activity. Modifications to the amine side chain or aromatic ring significantly alter pharmacokinetic profiles .
- Material Science Applications : Derivatives like fluorescent brighteners (e.g., CAS 1533–45–5) highlight the utility of benzoxazoles in optoelectronics and dye industries .
Biological Activity
2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride is a compound of significant interest due to its potential biological activities. The benzoxazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is largely attributed to its structural features:
- Benzoxazole Ring : This structure allows for interactions with the active sites of enzymes, potentially inhibiting their activity.
- Amine Group : The presence of the amine group facilitates hydrogen bonding with biological molecules, enhancing binding affinity and specificity .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds containing benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines. For instance:
- Selective toxicity was observed in breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cells, indicating potential as anticancer agents .
- Structure–activity relationships (SAR) have been established to optimize these compounds for improved efficacy against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Limited antibacterial activity was noted against Gram-positive bacteria such as Bacillus subtilis, with some derivatives showing promising results in selective toxicity towards cancer cells without affecting normal cells .
Study 1: Anticancer Potential
A study investigated a series of benzoxazole derivatives, including this compound. The results indicated a marked decrease in viability in several cancer cell lines. The most effective compounds were further analyzed for their mechanisms, revealing that they induced apoptosis in cancer cells while sparing normal cells .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of benzoxazole derivatives. Among the tested compounds, some exhibited activity against C. albicans and other pathogens with minimal inhibitory concentrations (MIC) established. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride with high purity?
- Methodology : Synthesis typically involves coupling a benzoxazole precursor with a propan-2-amine derivative under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C facilitates nucleophilic substitution or condensation reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity, as validated by HPLC or NMR .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodology : Use a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments and connectivity (e.g., benzoxazole aromatic protons at δ 7.2–8.1 ppm, amine protons at δ 1.5–2.0 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₀H₁₂ClN₂O).
- X-ray Crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation of stereochemistry and salt formation .
Q. What solubility and stability considerations are critical for in vitro assays?
- Methodology : The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in PBS at pH 7.4). Stability tests under varying pH (3–9), temperatures (4°C vs. 25°C), and light exposure should be conducted. Use UV-Vis spectroscopy to monitor degradation (λₐᵦₛ ~270 nm for benzoxazole) over 72 hours .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular configurations of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. For example, conflicting reports on amine protonation sites can be resolved by analyzing hydrogen-bonding patterns (e.g., N–H···Cl interactions) and comparing experimental vs. calculated powder XRD patterns .
Q. What experimental designs are recommended for elucidating its mechanism of action in serotonin receptor binding?
- Methodology :
- Radioligand Displacement Assays : Use [³H]-5-HT in HEK293 cells expressing 5-HT₇ receptors to measure IC₅₀ values.
- Molecular Dynamics Simulations : Dock the compound into receptor homology models (e.g., GPCRdb) to predict binding affinities and key residues (e.g., benzoxazole interactions with Phe₃₄₀).
- Functional Assays : Monitor cAMP accumulation via BRET or ELISA to confirm antagonism .
Q. How can researchers address discrepancies in biological activity data across different assay systems?
- Methodology : Standardize assay conditions:
- Cell Line Validation : Compare results in CHO vs. HEK293 cells to rule out cell-specific artifacts.
- Buffer Composition : Test activity in HEPES vs. Tris buffers to assess ionic strength effects.
- Control Compounds : Include reference antagonists (e.g., SB-269970 for 5-HT₇) to normalize inter-lab variability .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodology :
- In Vitro Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH to identify major metabolites via LC-MS.
- Structure-Activity Relationship (SAR) : Modify the benzoxazole ring (e.g., fluorination at C₅) to block CYP450-mediated oxidation.
- Plasma Protein Binding : Use equilibrium dialysis to assess % bound vs. free fraction .
Key Notes for Experimental Design
- Synthesis : Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 benzoxazole:amine) to minimize by-products.
- Crystallography : Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution (<1.0 Å) data .
- Biological Assays : Include negative controls (e.g., vehicle-only) and triplicate replicates to ensure statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
